molecular formula C18H12BrNO3 B2768293 7-Bromo-2-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 862200-33-7

7-Bromo-2-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2768293
CAS RN: 862200-33-7
M. Wt: 370.202
InChI Key: JYPRTKVDJXINDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-2-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound that has gained significant interest in scientific research due to its unique chemical structure and potential applications in various fields. The compound is also known as BML-210 and has been synthesized using different methods.

Scientific Research Applications

Anticancer Properties

7-Bromo-2-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (let’s call it “Bromochromone” for brevity) has garnered attention due to its potential as an anticancer agent. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Bromochromone exhibits cytotoxic activity by interfering with cell division and inducing apoptosis. Further studies are needed to elucidate its precise mechanisms and optimize its efficacy in cancer therapy .

Anti-inflammatory Activity

Bromochromone possesses anti-inflammatory properties. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes. This makes it a promising candidate for developing novel anti-inflammatory drugs. Researchers are exploring its potential in treating conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation .

Antioxidant Effects

The unique pyrano[2,3-c]pyrrole bicyclic skeleton found in Bromochromone contributes to its antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Bromochromone’s antioxidant potential makes it relevant for combating oxidative stress-related diseases .

Inhibition of SARS-CoV-2 Main Protease (Mpro)

Pyranonigrin A, a derivative of Bromochromone, has been identified as a potent inhibitor of the SARS-CoV-2 Main protease (Mpro). This enzyme is essential for viral replication, and inhibiting it could be a valuable strategy in antiviral drug development. Bromochromone’s structural features contribute to its binding affinity with Mpro, making it a promising lead compound .

Synthetic Methodology Development

Apart from its biological activities, Bromochromone’s synthetic accessibility is noteworthy. Researchers have developed efficient synthetic procedures for libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones using multicomponent processes. These protocols allow the synthesis of Bromochromone derivatives with various substituents under mild conditions. The products can be easily isolated without the need for chromatography .

Drug Discovery and Medicinal Chemistry

Bromochromone’s structural motifs make it a privileged scaffold for designing compound libraries. Medicinal chemists explore its derivatives to discover novel biologically active molecules. By modifying its substituents and stereochemistry, researchers aim to create potent drugs targeting specific diseases .

properties

IUPAC Name

7-bromo-2-methyl-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrNO3/c1-20-15(10-5-3-2-4-6-10)14-16(21)12-9-11(19)7-8-13(12)23-17(14)18(20)22/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPRTKVDJXINDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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